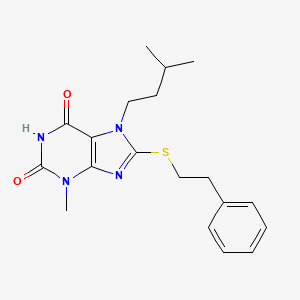

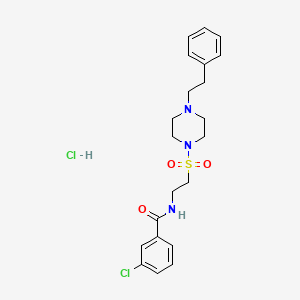

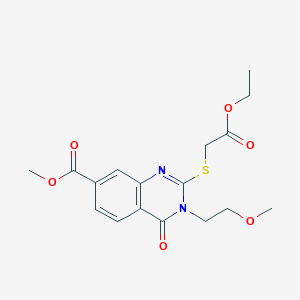

7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a critical role in the self-renewal and maintenance of cancer stem cells. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic effects in a variety of cancer types, making it an attractive target for further research and development.

Applications De Recherche Scientifique

Topology of Interactions in Methylxanthines

Studies on methylxanthines, including caffeine and its metabolites theophylline and theobromine, have shown significant insights into the topology of interactions within these molecules. The research demonstrates the potential of these compounds in understanding the molecular basis of pharmacological effects through the study of intra- and intermolecular interactions. This knowledge is crucial for drug design, especially in targeting specific receptors in the human brain (Latosinska et al., 2014).

Purine Alkaloids in Marine Organisms

Research on purine alkaloids isolated from marine organisms, such as the gorgonian Subergorgia suberosa, has unveiled new compounds with weak cytotoxicity towards human cancer cell lines. These findings highlight the diversity of purine derivatives in nature and their potential in developing novel therapeutic agents (Qi et al., 2008).

Synthesis of Methylthio-substituted Derivatives

The synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives showcases the chemical versatility of purine compounds. Such synthetic methodologies can be applied to produce derivatives with potential biological activities, further extending the applicability of purine-based compounds in scientific research (Yin et al., 2008).

Ionisation and Methylation Reactions of Purine-6,8-diones

The study of ionisation and methylation reactions of purine-6,8-diones provides valuable insights into the chemical behavior of purine derivatives. Understanding these reactions is essential for manipulating purine compounds for various scientific applications, including drug development and biochemical research (Rahat et al., 1974).

Purine Derivatives as Antiviral Agents

Purine phosphonate analogues have been explored for their antiviral properties, showcasing the potential of purine derivatives in addressing viral infections. This area of research demonstrates the therapeutic applications of purine compounds, particularly in developing new antiviral drugs (Kim et al., 1990).

Propriétés

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-(2-phenylethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13(2)9-11-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-10-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGNOXCOGOOGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)